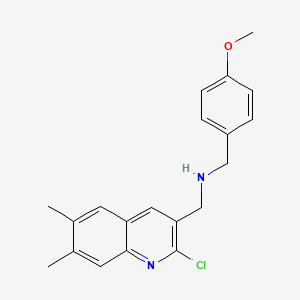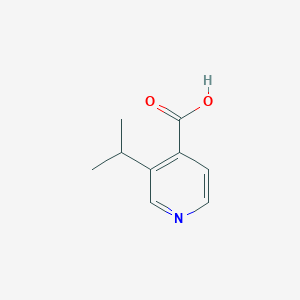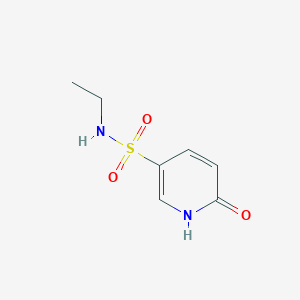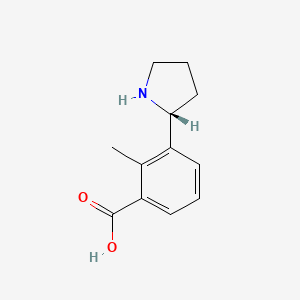![molecular formula C8H6INOS B12993492 8-Iodo-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12993492.png)
8-Iodo-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodo-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one is a heterocyclic compound that combines the structural features of thiazole and pyridine This compound is part of the thiazolo[3,2-a]pyridine family, which is known for its diverse pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-bromo-3-iodopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Iodo-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar solvent (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[3,2-a]pyridines, which can exhibit different pharmacological properties depending on the substituents introduced.
Applications De Recherche Scientifique
8-Iodo-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of functional organic materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-Iodo-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication . Additionally, it may interact with other proteins and receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in the presence of a pyrimidine ring instead of a pyridine ring.
Thiazolo[3,2-a]pyridines: Other derivatives with different substituents on the thiazole or pyridine rings.
Uniqueness
8-Iodo-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C8H6INOS |
|---|---|
Poids moléculaire |
291.11 g/mol |
Nom IUPAC |
8-iodo-2-methyl-[1,3]thiazolo[3,2-a]pyridin-5-one |
InChI |
InChI=1S/C8H6INOS/c1-5-4-10-7(11)3-2-6(9)8(10)12-5/h2-4H,1H3 |
Clé InChI |
XMNGABJLHMZPAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=O)C=CC(=C2S1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


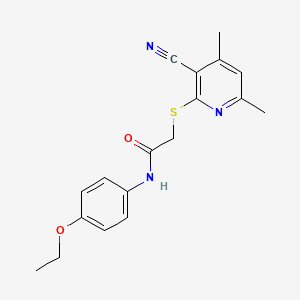
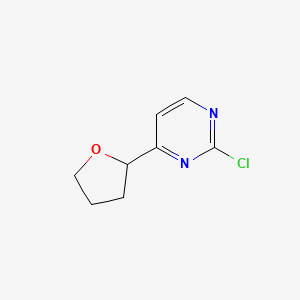

![2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B12993416.png)
![Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12993432.png)


![5-(tert-Butyl) 6-methyl (S)-2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B12993472.png)
![3'-Cyclopropyl-1',1'-difluoro-spiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane]](/img/structure/B12993476.png)
